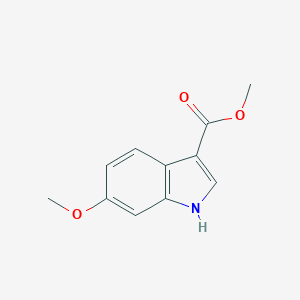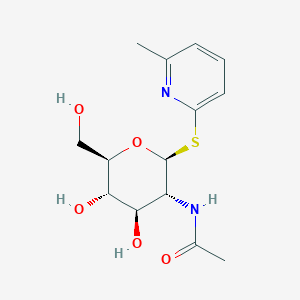
3-Bromo-2-oxopropanoato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.07 g/mol . It is a solid at room temperature and features a tert-butyl group attached to a bromide substituent. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 3-bromo-2-oxopropanoate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-bromo-2-oxopropanoate can be synthesized through the reaction of 3-bromopyruvic acid with tert-butanol in the presence of an acid catalyst . The reaction typically involves the esterification of 3-bromopyruvic acid with tert-butanol, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl 3-bromo-2-oxopropanoate follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-bromo-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of tert-butyl 3-bromo-2-oxopropanoate, such as tert-butyl 3-amino-2-oxopropanoate.
Reduction Reactions: The major products include tert-butyl 3-hydroxy-2-oxopropanoate.
Oxidation Reactions: The major products are carboxylic acids, such as tert-butyl 3-carboxy-2-oxopropanoate.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various nucleophiles, leading to the formation of the desired products. The exact molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but with a different substitution pattern.
Tert-butyl 3-bromopropanoate: Another similar compound with a different carbon chain length.
Uniqueness
Tert-butyl 3-bromo-2-oxopropanoate is unique due to its specific substitution pattern, which allows for a wide range of chemical reactions and applications. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTKVDFSOLXYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540411 |
Source


|
| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-73-7 |
Source


|
| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-bromo-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
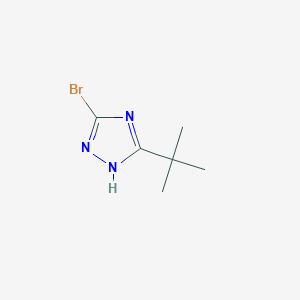

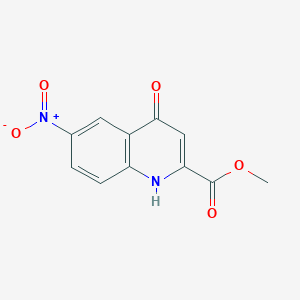
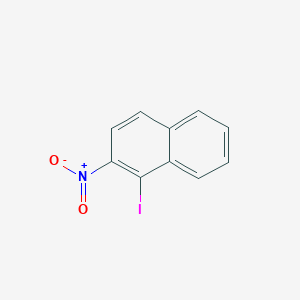
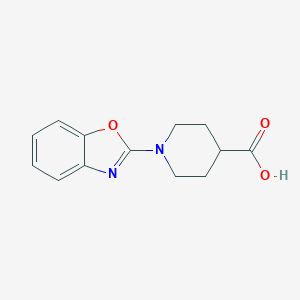
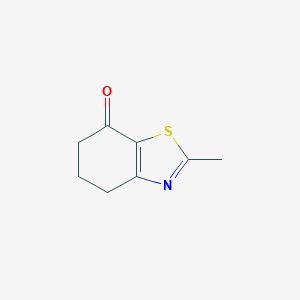
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)
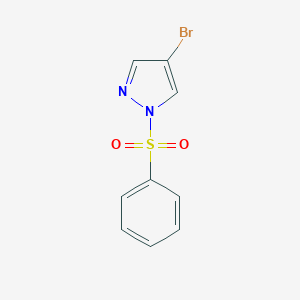
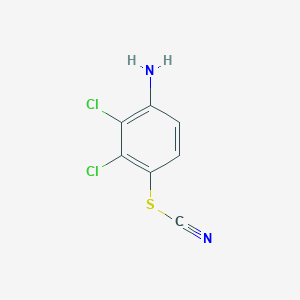

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
